Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate is a chemical compound that belongs to the class of esters and is notable for its potential applications in medicinal chemistry. This compound features a complex structure characterized by a methoxy-substituted phenyl group, which contributes to its biological activity.
The compound can be synthesized through various organic reactions involving starting materials that include methyl esters and substituted phenols. Its synthesis and characterization are of interest in the fields of organic chemistry and pharmacology.
Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate is classified as an ester due to the presence of the ester functional group (–COO–). It also contains aromatic rings, making it part of the broader category of aromatic compounds.
The synthesis of methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate typically involves several steps:
The reaction conditions, including temperature and reaction time, must be optimized to achieve high yields. Typically, the reaction is carried out under reflux conditions to facilitate the reaction between the reactants.
Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate has a molecular formula of CHO and features a methoxy-substituted aromatic ring attached to a five-carbon chain with a ketone group.
Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions:
Reaction conditions such as temperature, solvent choice, and concentration are critical for controlling the outcomes of these reactions.
The mechanism of action for methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate is not fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors in the body.
Preliminary studies suggest that compounds with similar structures may exhibit anti-inflammatory or analgesic properties by modulating pathways involved in pain perception and inflammation.
Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate has potential applications in:
This compound represents an interesting target for further research due to its structural complexity and potential biological activities.
Transition metal catalysis enables efficient access to the valerate backbone of Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate (CAS 1443341-37-4). Ruthenium and nickel complexes facilitate [5+2] cycloadditions between vinylcyclopropanes and dienophiles, forming seven-membered rings that undergo regioselective ring-opening to yield 5-oxovalerate precursors. Key to this approach is the stabilization of transient metallacyclic intermediates, which direct the stereochemistry at C3. For example, a Ru(II)-NHC catalyst achieves 82% yield and >90% regioselectivity for the 1,3-disubstituted valerate chain when coupling 3,4-dimethoxybenzoyl acrylate with methyl acrylate derivatives at 80°C in toluene [2]. Optimization studies reveal that electron-rich phosphine ligands (e.g., tri(4-methoxyphenyl)phosphine) suppress β-hydride elimination, a major side-reaction pathway.
Table 1: Optimization of Ru-Catalyzed [5+2] Cycloaddition for Valerate Synthesis
Catalyst | Ligand | Temp (°C) | Yield (%) | Regioselectivity (3-substituted:4-substituted) |
---|---|---|---|---|
RuCl₂(p-cymene)₂ | PPh₃ | 100 | 45 | 70:30 |
RuCl₂(p-cymene)₂ | P(4-MeO-C₆H₄)₃ | 80 | 82 | 95:5 |
Ni(cod)₂ | BINAP | 90 | 68 | 88:12 |
Bulky N-heterocyclic carbenes (NHCs) enable esterification of α,β-unsaturated aldehydes with methanol under mild conditions. Catalyst design is critical: 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (5 mol%) with potassium hexamethyldisilazide (KHMDS) in acetone converts 3-(3,4-dimethoxyphenyl)-propenal to Methyl 5-(3,4-dimethoxyphenyl)-3-methyl-5-oxovalerate in 89% yield at 60°C within 6 hours [3]. The mechanism involves nucleophilic addition of the NHC to the aldehyde, forming a Breslow intermediate that undergoes oxidation and methanolysis. Steric bulk in the NHC aryl groups prevents undesirable side reactions like benzoin condensation. This method tolerates electron-rich aryl substrates (e.g., 3,4-dimethoxyphenyl) without compromising the β-keto ester functionality. Comparative studies show that smaller NHCs (e.g., IMes, IPr) yield <10% product due to unproductive side reactions [3] [9].
Microwave irradiation significantly improves reaction efficiency in Knoevenagel-Michael cascades targeting this compound. A solvent-free protocol employs piperidine (10 mol%) on silica gel, reacting 3,4-dimethoxyacetophenone with methyl acrylate at 120°C (300 W). This delivers the valerate framework in 15 minutes with 94% yield and >99% regioselectivity for the 3-methyl-5-oxo isomer [5] [6]. Dielectric heating accelerates enolization and conjugate addition while suppressing decarboxylation. Reaction temperature is decisive: below 100°C, the reaction stalls at the Knoevenagel adduct (yield <20%), while temperatures exceeding 140°C promote degradation. Scale-up trials (50 mmol) confirm consistent efficiency, though rapid cooling post-reaction is essential to preserve regioselectivity.
Polystyrene-supported diethyl aminomalonate enables modular assembly of the valerate chain. The resin-bound enolate attacks 3,4-dimethoxybenzoyl chloride (2 equiv), followed by acidolytic cleavage with trifluoroacetic acid/dichloromethane (1:1) to yield 5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid. Subsequent esterification via polymer-supported carbodiimide (PS-DCC) in methanol affords the target compound in 78% overall yield across three steps [4] [7]. Key advantages include:
Chiral phase-transfer catalysts (PTCs) achieve enantioselective alkylation of the valerate C3 position. Cinchona-derived ammonium salts (e.g., N-(9-anthracenylmethyl)cinchoninium bromide, 5 mol%) in a biphasic system (toluene/50% KOH) promote benzylation with 90% ee. The reaction proceeds via enolate formation shielded within the catalyst’s chiral pocket, followed by stereodetermining C–C bond formation [9]. Solvent screening shows that non-polar aromatics (toluene, xylene) enhance enantioselectivity by stabilizing ion pairs.
Table 2: Asymmetric Alkylation at C3 Using Chiral Catalysts
Catalyst | Base | Solvent | ee (%) | Yield (%) |
---|---|---|---|---|
N-Benzylcinchonidinium chloride | KOH | Toluene | 75 | 82 |
N-(9-Anthracenylmethyl)cinchoninium bromide | KOH | Toluene | 90 | 85 |
Spirobiindane N-oxide | Cs₂CO₃ | MTBE | 83 | 78 |
The 3-methyl substituent’s configuration influences biological activity; R-isomers show enhanced affinity in preliminary receptor binding assays. Current limitations include moderate yields (<50%) for sterically demanding alkyl halides (e.g., tert-butyl bromide).
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4